molecular formula C17H22N4O2 B6116586 2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

Cat. No.: B6116586
M. Wt: 314.4 g/mol
InChI Key: YEYISXOTXNLLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as MDP-2-P due to its complex chemical name.

Mechanism of Action

MDP-2-P acts as a selective antagonist of the serotonin 5-HT1A receptor and a partial agonist of the dopamine D2 receptor. This mechanism of action is thought to underlie the compound's potential therapeutic effects on neurological disorders. MDP-2-P has also been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects
MDP-2-P has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This modulation of neurotransmitter activity is thought to underlie the compound's potential therapeutic effects on neurological disorders. MDP-2-P has also been shown to have antioxidant and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

MDP-2-P has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on MDP-2-P. One direction is to further investigate the compound's potential therapeutic effects on neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to explore the compound's potential use as a tool compound in drug discovery and development. Finally, research could focus on developing new synthesis methods for MDP-2-P that improve its yield and purity.

Synthesis Methods

MDP-2-P can be synthesized using a multistep process that involves the reaction of 3-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2,4-pentanedione. The final product is obtained through a cyclization reaction. This synthesis method has been optimized to produce high yields of MDP-2-P with high purity.

Scientific Research Applications

MDP-2-P has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have potential therapeutic effects on a range of neurological disorders, including depression, anxiety, and schizophrenia. MDP-2-P has also been studied for its potential use as a tool compound in drug discovery and development.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-13(2)18-17(19-16(12)22)21-9-7-20(8-10-21)14-5-4-6-15(11-14)23-3/h4-6,11H,7-10H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYISXOTXNLLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.